![molecular formula C23H30N2O5S B5550900 N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those closely related to the specified compound, typically involves reactions between different phenyl and methyl groups, utilizing extensive intra- and intermolecular hydrogen bonds. For instance, compounds structurally related to the target molecule have been synthesized through interactions involving dimethylaniline and benzenesulfonyl chloride in aqueous media, followed by reactions with various halides (Abbasi et al., 2016). Such processes highlight the intricate chemistry involved in creating compounds with specific sulfonamide functionalities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is stabilized by hydrogen bonding, contributing to the formation of dimeric or tetrameric units, depending on the substitution patterns on the phenyl ring (Siddiqui et al., 2008). These structural arrangements are crucial for understanding the compound's chemical behavior and interaction potentials.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, highlighting their reactivity and interaction with different chemical groups. For example, reactions involving chlorosulfonic acid and dimethyl substituted phenyl amine yield N-dimethylphenyl substituted derivatives of sulfonamides, showcasing the compound's versatility and reactivity (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including the target compound, are influenced by their molecular structure. Crystallography studies reveal how hydrogen bonding and molecular geometry affect the compound's solid-state structure and stability (Rublova et al., 2017). These properties are essential for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties of sulfonamides are characterized by their reactivity and the ability to form various derivatives through reactions with different electrophiles. Studies have demonstrated the synthesis of diverse sulfonamide derivatives, showcasing the compound's chemical versatility and potential for yielding a wide range of chemical entities with varied functionalities (Khalid et al., 2014).
科学的研究の応用
Revisiting Mechanisms of Bond Cleavage in Lignin Acidolysis
Lignin, a major component of plant biomass, undergoes acidolysis, a process important for biomass conversion and valorization. Research by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds revealed distinct mechanisms of bond cleavage, highlighting the role of the γ-hydroxymethyl group and the hydride transfer mechanism in acidolysis. This study provides insights into the degradation pathways of lignin, contributing to the development of efficient biomass utilization strategies. Read more.
Anxiolytic-like Activity of Piperazine Derivatives
Strub et al. (2016) explored the pharmacological properties of a novel N-cycloalkyl-N-benzoylpiperazine derivative, exhibiting significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This research contributes to the development of new therapeutic agents for anxiety disorders, demonstrating the potential of piperazine derivatives in psychiatric medicine. Read more.
Amyloid Imaging in Alzheimer's Disease
Nordberg (2008) reviewed the progress in amyloid imaging ligands for Alzheimer's disease, emphasizing the potential of these ligands in early disease detection and evaluation of antiamyloid therapies. The study highlights the critical role of PET amyloid imaging in understanding the pathophysiological mechanisms of Alzheimer's disease. Read more.
Environmental Fate of Alkylphenols
Ying, Williams, and Kookana (2002) reviewed the occurrence, environmental fate, and endocrine-disrupting potential of alkylphenols, byproducts of alkylphenol ethoxylates used in industrial applications. This comprehensive review underscores the need for further studies on the ecological and health impacts of these persistent environmental contaminants. Read more.
特性
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-17-9-8-10-18(2)22(17)30-16-19(26)15-24-31(28,29)21-12-5-4-11-20(21)23(27)25-13-6-3-7-14-25/h4-5,8-12,19,24,26H,3,6-7,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAXOJTWGVSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
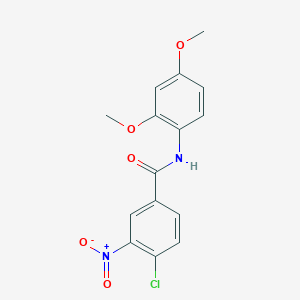
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
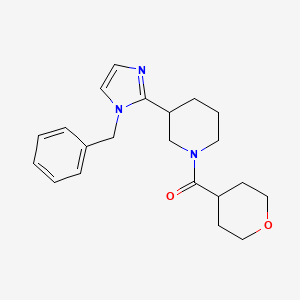
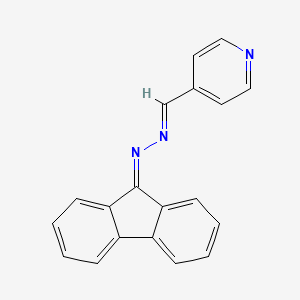
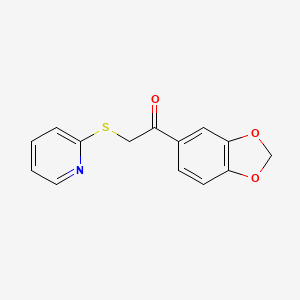
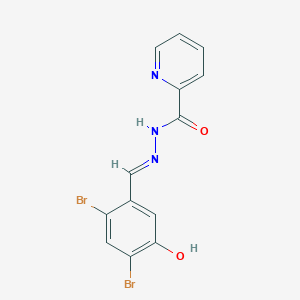
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
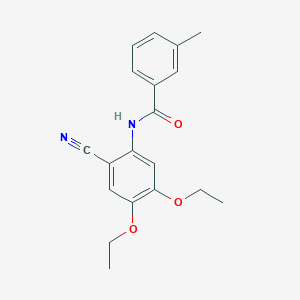
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)